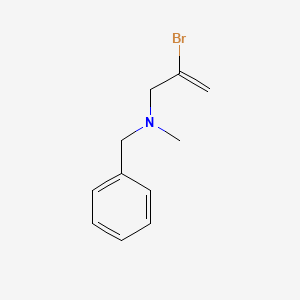![molecular formula C13H18ClN3O4S B2786004 N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 637748-00-6](/img/structure/B2786004.png)
N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Similar compounds with sulfamoyl groups have been known to exhibit antibacterial activity .
Mode of Action
Sulfonamides, a class of compounds to which this molecule belongs, generally act as inhibitors of bacterial synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
Sulfonamides typically interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid in bacteria, thereby inhibiting bacterial growth .
Pharmacokinetics
It’s worth noting that the introduction of deuterium into drug molecules, as in the case of the related compound 4-(n-(butylcarbamoyl)sulfamoyl)benzoic acid-d6, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with butyl isocyanate to form the butylamino carbonyl derivative. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.
化学反应分析
Types of Reactions
N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfonic acids .
科学研究应用
N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide has several scientific research applications:
相似化合物的比较
Similar Compounds
- N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Uniqueness
N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide is unique due to its specific structural features, such as the chloroacetamide group and the butylamino carbonyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
属性
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-2-3-8-15-13(19)17-22(20,21)11-6-4-10(5-7-11)16-12(18)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRGECYXKDSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
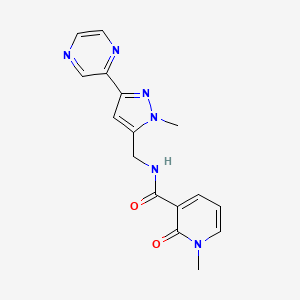
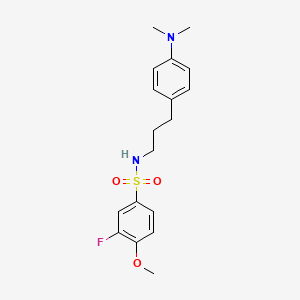
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2785924.png)
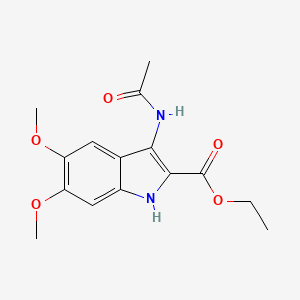
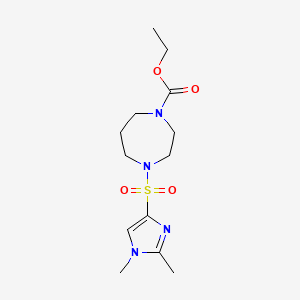


![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)
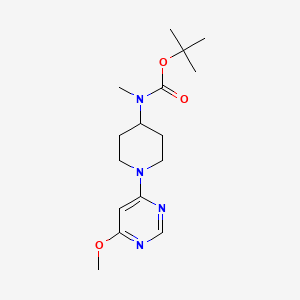
![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2785938.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
